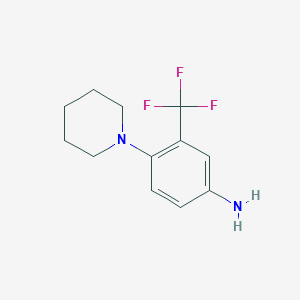

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine

Übersicht

Beschreibung

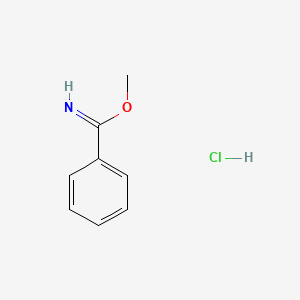

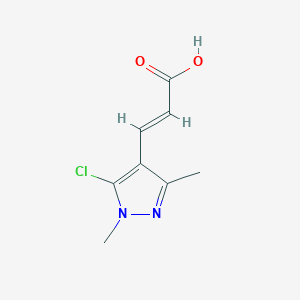

“4-Piperidin-1-yl-3-trifluoromethyl-phenylamine” is a unique chemical compound with the empirical formula C12H15F3N2 . It has a molecular weight of 244.26 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of the compound isNc1ccc(N2CCCCC2)c(c1)C(F)(F)F . This indicates that the compound has a piperidine ring attached to a phenyl ring, which is further substituted with a trifluoromethyl group . Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H15F3N2 and a molecular weight of 244.26 . Other physical and chemical properties specific to “4-Piperidin-1-yl-3-trifluoromethyl-phenylamine” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Beta(3)-Adrenergic Receptor Agonism

A novel series of (4-piperidin-1-yl)-phenyl sulfonamides exhibited potent agonistic activity on human beta(3)-adrenergic receptors. These compounds, such as sulfonamide 48, demonstrated significant selectivity and potency, offering potential applications in treating conditions related to beta(3) adrenergic receptor dysfunctions, without significant activity on beta(1)- and beta(2)-adrenergic receptors (Hu et al., 2001).

Crystallography and Structural Analysis

The crystal structure of a compound closely related to 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine was analyzed, demonstrating specific dihedral angles and interactions within the molecule. This detailed structural information contributes to a better understanding of the compound's potential interactions and stability in various applications (Rajnikant et al., 2010).

Synthesis Methods

A novel method for synthesizing a compound structurally similar to 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine was developed. This method offers a more straightforward approach, potentially facilitating the production of large quantities for research and development purposes (Smaliy et al., 2011).

Acetyl-CoA Carboxylase Inhibition

Novel derivatives were identified as potent non-selective inhibitors of acetyl-CoA carboxylase (ACC1/2), a crucial enzyme in fatty acid synthesis. These compounds, such as 12c, showed potent inhibitory activities and promise for applications in metabolic conditions involving fatty acid synthesis regulation (Chonan et al., 2011).

Adrenoceptor Antagonism

A new class of compounds derived from 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine was described as highly selective and CNS-active alpha 1-adrenoceptor antagonists. These compounds, optimized for affinity and selectivity, provide valuable insights into the development of treatments for conditions associated with adrenergic receptor dysfunctions (Balle et al., 2003).

Eigenschaften

IUPAC Name |

4-piperidin-1-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(16)4-5-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYTXYOWWUWWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

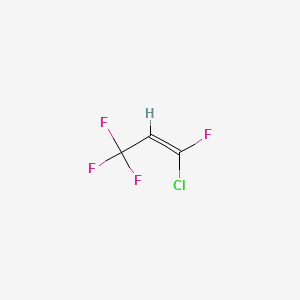

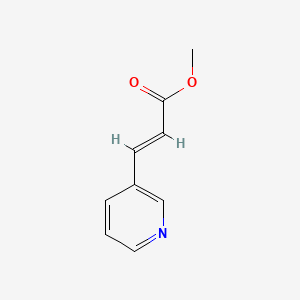

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

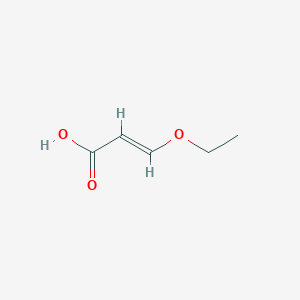

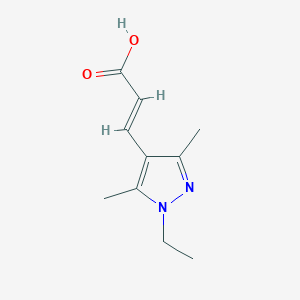

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

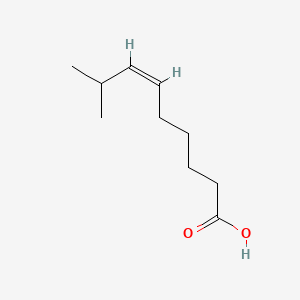

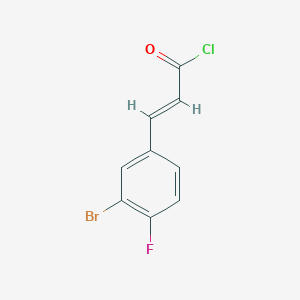

![3-[4-(Propan-2-yl)phenyl]butanoic acid](/img/structure/B1310251.png)